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Compound of Interest

Compound Name:
1-[Chloro(phenyl)acetyl]-2-

methylindoline

CAS No.: 1094224-38-0

Cat. No.: B1390939

Get Quote

Executive Summary & Compound Profile
Compound Name: 1-[Chloro(phenyl)acetyl]-2-methylindoline Molecular Formula: C

H

ClNO Molecular Weight: 285.77 g/mol Key Functional Groups: Indoline (dihydroindole) core,

-Chloroamide, Chiral centers (C2, C

).[1][2]

Senior Scientist Insight: This molecule presents a unique analytical challenge due to the

presence of two stereocenters (the C2 position on the indoline ring and the

-position of the acetyl chain).[1] Consequently, the synthesized product typically exists as a
mixture of two diastereomeric pairs (RR/SS and RS/SR).[1] High-resolution NMR will often
display signal doubling.[1] Furthermore, restricted rotation around the Amide N-C(O) bond may
cause line broadening at room temperature.[1]
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Spectroscopic Atlas (Reference Data)
A. Nuclear Magnetic Resonance ( H NMR)
Solvent: CDCl

(Deuterated Chloroform) Frequency: 500 MHz Internal Standard: TMS (

0.00)[1]
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Position
Shift (

ppm)
Multiplicity Integration

Assignment /
Structural
Logic

Indoline-CH 1.35 – 1.45
Doublet (

Hz)
3H

Methyl group at

C2.[1] Signal

may appear as

two doublets due

to diastereomers.

[1]

Indoline-H3 2.65 – 3.40 Multiplet 2H

Diastereotopic

methylene

protons at C3.[1]

Indoline-H2 4.60 – 4.90 Multiplet 1H

Methine proton

at C2.[1]

Deshielded by N-

acylation.[1]

-CH 5.35 – 5.50
Singlet (or broad

s)
1H

The chiral proton

on the acetyl

chain (-CHCl-

Ph).[1]

Aromatic

(Indoline)
6.95 – 7.25 Multiplet 3H

Protons H4, H5,

H6 of the

indoline ring.[1]

Aromatic

(Phenyl)
7.30 – 7.55 Multiplet 5H

Phenyl ring

protons from the

acetyl side chain.

[1]

Indoline-H7 8.15 – 8.25 Doublet (

Hz)

1H Proton H7.[1]

Significantly

downfield due to

the anisotropic

effect of the

carbonyl group

(characteristic of
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N-acyl indolines).

[1]

Critical QC Check: The diagnostic signal is the H7 doublet > 8.0 ppm. If this signal is absent or

shifted upfield to ~6.5 ppm, the N-acylation has failed or the amide bond has hydrolyzed.[1]

B. Infrared Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance) or KBr Pellet[1]

Wavenumber (cm

)
Assignment Causality

1655 – 1675 (C=O) Amide

Strong stretching vibration.[1]

Lower than typical amides due

to conjugation with the indoline

nitrogen lone pair.[1]

1590, 1480 (C=C) Aromatic
Skeletal vibrations of the

indoline and phenyl rings.[1]

740 – 760 (C-Cl)

Characteristic alkyl halide

stretch, often obscured by

aromatic out-of-plane bends.

2900 – 2980 (C-H) Aliphatic
Methyl and methylene

stretching.[1]

C. Mass Spectrometry (EI/ESI)
Ionization Mode: ESI+ (Electrospray Ionization) or EI (Electron Impact)[1]

Parent Ion [M+H]
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:

286.1 (dominant), 288.1 (approx. 33% intensity of base peak).[1]

Note: The characteristic 3:1 Chlorine Isotope pattern (

Cl /

Cl) is the primary confirmation of the

-chloro moiety.[1]

Key Fragments (EI):

250 (Loss of Cl).[1]

132 (2-methylindoline cation) – Indicates cleavage of the amide bond.[1]

125/127 (Chlorophenylacetyl cation) – Acylium ion fragment.[1]

Experimental Synthesis & Isolation Protocol
This protocol emphasizes the control of the exothermic reaction between the secondary amine

and the acid chloride.[1]

Reagents
2-Methylindoline: 1.0 eq (Nucleophile)[1]

-Chlorophenylacetyl chloride: 1.1 eq (Electrophile)

Triethylamine (Et

N): 1.2 eq (Base scavenger for HCl)[1]

Dichloromethane (DCM): Solvent (Anhydrous)[1]

Workflow
Preparation: Dissolve 2-methylindoline (1.0 eq) and Et
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N (1.2 eq) in anhydrous DCM under an inert atmosphere (N

or Ar). Cool the solution to 0°C using an ice bath.

Addition: Add

-chlorophenylacetyl chloride (1.1 eq) dropwise over 30 minutes.

Why? Rapid addition generates excessive heat, which can lead to elimination of HCl to

form the

-phenyl-ketene or polymerization.[1]

Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor by

TLC (Hexane:EtOAc 4:1).[1]

Quench: Wash the reaction mixture sequentially with:

1M HCl (to remove unreacted indoline and Et

N).[1]

Saturated NaHCO

(to neutralize excess acid).[1]

Brine.[1]

Isolation: Dry the organic layer over MgSO

, filter, and concentrate in vacuo.

Purification: Recrystallize from Ethanol/Hexane or perform flash column chromatography if

diastereomeric separation is required.

Visualizations
Diagram 1: Synthesis & Mechanism Pathway
This diagram illustrates the nucleophilic acyl substitution and the potential side-reaction (HCl

elimination).[1]
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Caption: Nucleophilic attack of 2-methylindoline on the acid chloride.[1] Temperature control

prevents elimination side-reactions.[1]

Diagram 2: Mass Spectrometry Fragmentation Logic
Visualizing the cleavage points for structural confirmation.[1]

Molecular Ion
[M+H]+ m/z 286/288

Acylium Ion
[Ph-CH(Cl)-CO]+

Amide Bond
Cleavage

Indoline Cation
[C9H10N]+ m/z 132

Amide Bond
Cleavage

Dechlorinated Ion
[M-Cl]+ m/z 250

C-Cl Bond
Homolysis

Click to download full resolution via product page

Caption: Primary fragmentation pathways in ESI/EI Mass Spectrometry for structural validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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